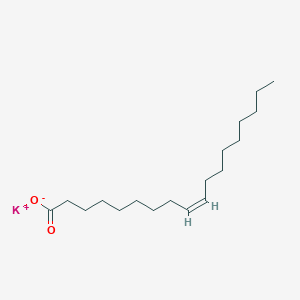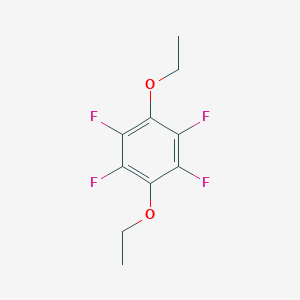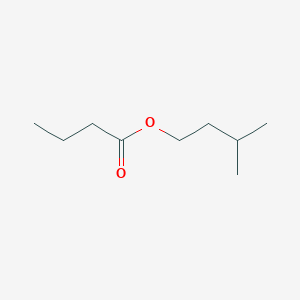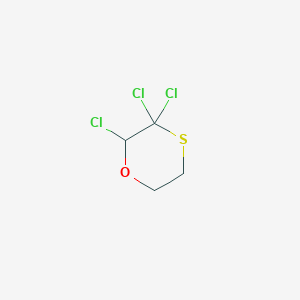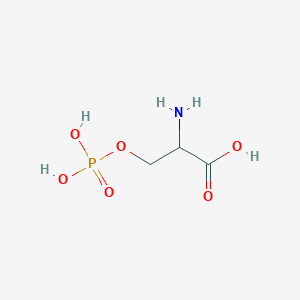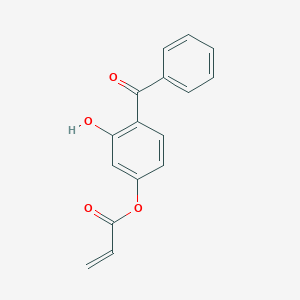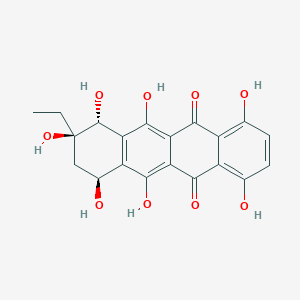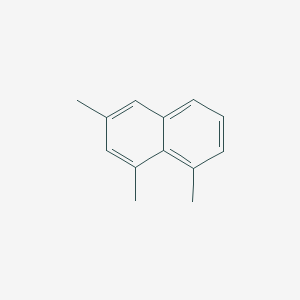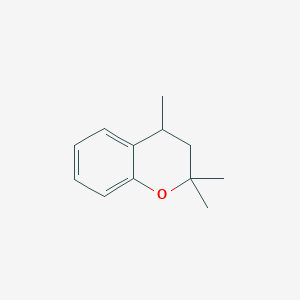![molecular formula C15H15NO B091490 2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 19403-80-6](/img/structure/B91490.png)
2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(1-phenylethyl)imino]methyl}phenol, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PIPER is a derivative of phenol and has a molecular formula of C15H15NO.
Mechanism of Action
The mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is not fully understood. However, it has been suggested that 2-{(E)-[(1-phenylethyl)imino]methyl}phenol exerts its biological activities through the modulation of various signaling pathways. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its broad range of potential applications in various areas of scientific research. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. One potential direction is the development of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol involves the reaction of 2-hydroxybenzaldehyde with (1-phenylethyl)amine in the presence of acetic acid and sodium acetate. The reaction produces 2-{(E)-[(1-phenylethyl)imino]methyl}phenol as a yellow solid with a melting point of 126-128°C.
Scientific Research Applications
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to have antibacterial and antifungal activities. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
19403-80-6 |
|---|---|
Product Name |
2-{(E)-[(1-phenylethyl)imino]methyl}phenol |
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-12,17H,1H3 |
InChI Key |
NSNNFXJEAPKKHZ-SDNWHVSQSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Other CAS RN |
19403-80-6 |
synonyms |
N-salicylidene-d(+)-alpha-methylbenzylamine N-salicylidene-d(+)-alpha-methylbenzylamine, (S)-isomer N-salicylidene-d(+)-alpha-methylbenzylamine, (S-(E))-isomer SCDMBZAM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



